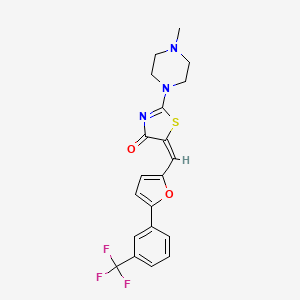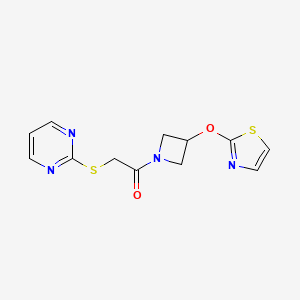
2-(Pyrimidin-2-ylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrimidin-2-ylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C12H12N4O2S2 and its molecular weight is 308.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-inflammatory Applications
Research has shown that derivatives of thiazolo[4,5-d]pyrimidines exhibit significant anti-inflammatory activity. For example, certain derivatives demonstrated high potency in inhibiting cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory process. These compounds were found to have higher COX-2 inhibitory effects than celecoxib, a selective COX-2 inhibitor drug, indicating their potential as effective anti-inflammatory agents (Bakr, Ghoneim, & Azouz, 2019).
Antimicrobial and Antifungal Applications
Several studies have synthesized new derivatives that exhibit potent antifungal and antimicrobial activities. Compounds with pyridine and pyrimidine skeletons have been developed to combat fungal infections, with some showing comparable activity to reference drugs such as Fluconazole and Gieseofulvin (Rajput, Sharma, & Yashovardhan, 2011). Additionally, novel tetrazoles clubbed with pyrimidine were synthesized and assessed for their efficacy against bacterial infections, indicating their potential in developing new antimicrobial agents (Bhoge, Magare, & Mohite, 2021).
Antitubercular Activities
Compounds based on pyrimidine-azetidinone analogues have been evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv strain. Some of these compounds exhibited significant anti-tubercular activity, highlighting their potential as new agents in the treatment of tuberculosis (Chandrashekaraiah et al., 2014).
Cyclooxygenase Inhibition
Compounds derived from the synthesis involving thiazolo[4,5-d]pyrimidines have demonstrated moderate to potent inhibitory action towards COX-2, which is significant for their anti-inflammatory properties. These findings suggest their utility in developing treatments for conditions associated with COX-2, such as arthritis and other inflammatory diseases (Bakr, Ghoneim, & Azouz, 2019).
Propriétés
IUPAC Name |
2-pyrimidin-2-ylsulfanyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S2/c17-10(8-20-11-13-2-1-3-14-11)16-6-9(7-16)18-12-15-4-5-19-12/h1-5,9H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEBWBOHDCKNJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSC2=NC=CC=N2)OC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Diethyl 2,2'-[piperazine-1,4-diylbis(carbonothioylimino)]dibenzoate](/img/structure/B2418802.png)
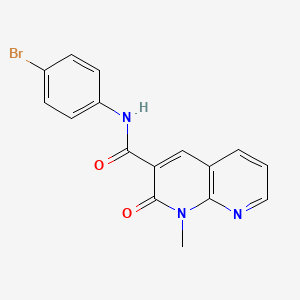
![4-amino-N-isopropyl-5-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide](/img/structure/B2418805.png)
![7-hydroxy-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2418806.png)
![Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2418807.png)
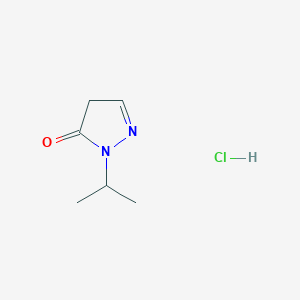
![1-(1-(Benzo[b]thiophene-2-carbonyl)azetidin-3-yl)piperidine-4-carboxamide](/img/structure/B2418812.png)
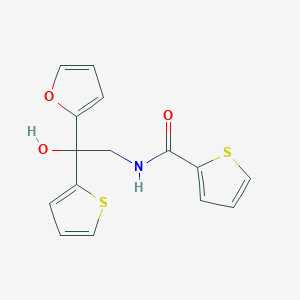
![6,7-Difluorobenzo[B]thiazolo[3,4-D][1,4]oxazine-1(4H)-thione](/img/structure/B2418814.png)
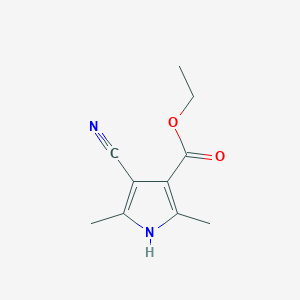
![N-(benzo[d]thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2418819.png)
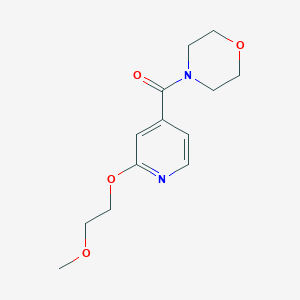
![[2-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B2418823.png)
